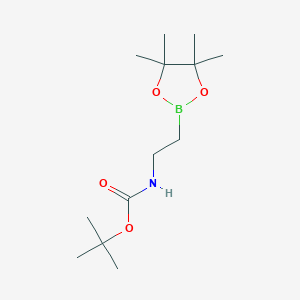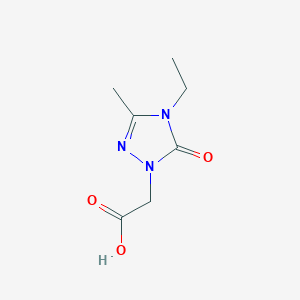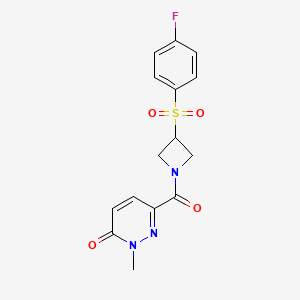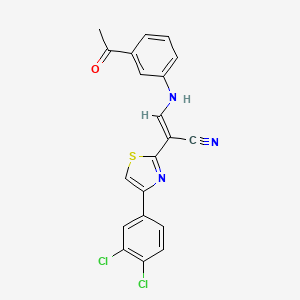
2-(Boc-Amino)ethylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Boc-Amino)ethylboronic acid pinacol ester is a type of boronic ester, which is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The synthetically versatile pinacol boronic ester group (Bpin) is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach . This process is complicated by the high propensity of the liberated diol to regenerate the pinacol boronic ester .Molecular Structure Analysis
The molecular formula of 2-(Boc-Amino)ethylboronic acid pinacol ester is C13H26BNO4 . The InChI code is 1S/C13H26BNO4/c1-11(2,3)17-10(16)15-9-8-14-18-12(4,5)13(6,7)19-14/h8-9H2,1-7H3,(H,15,16) .Chemical Reactions Analysis
The Bpin moiety is remarkably small, with the planarity of the oxygen-boron-oxygen motif playing an important role in minimizing steric interactions . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The molecular weight of 2-(Boc-Amino)ethylboronic acid pinacol ester is 271.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 5 .Scientific Research Applications
Catalytic Protodeboronation
Pinacol boronic esters, including “2-(Boc-Amino)ethylboronic acid pinacol ester”, are highly valuable building blocks in organic synthesis . They are used in catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This process is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling is one of the most important applications of organoboron compounds . “2-(Boc-Amino)ethylboronic acid pinacol ester” can be used as a substrate in this process .
Conversion into Functional Groups
The boron moiety in “2-(Boc-Amino)ethylboronic acid pinacol ester” can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .
Borylation Approaches
Various borylation approaches have been developed over the years to access the B-building blocks . “2-(Boc-Amino)ethylboronic acid pinacol ester” can be used in these approaches .
Hydroboration-Deboronation Strategy
“2-(Boc-Amino)ethylboronic acid pinacol ester” can be used in a hydroboration-deboronation strategy for the formal hydrogenation of unactivated alkenes to alkanes . This process proceeds via a radical chain reaction .
Preparation of Sulfinamide Derivatives
Phenylboronic acid pinacol ester, a related compound, can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate . It’s plausible that “2-(Boc-Amino)ethylboronic acid pinacol ester” could be used in a similar manner.
Safety and Hazards
Future Directions
The Suzuki–Miyaura coupling reaction, which uses boronic esters like 2-(Boc-Amino)ethylboronic acid pinacol ester, is arguably the most widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Therefore, the future directions of this compound could involve further exploration and optimization of these reactions.
Mechanism of Action
Target of Action
The primary target of 2-(Boc-Amino)ethylboronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action can lead to the formation of new carbon-carbon bonds, which can have significant downstream effects in organic synthesis .
Pharmacokinetics
For instance, the compound is known to be relatively stable and readily prepared , which can enhance its bioavailability in the context of organic synthesis.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide array of organic compounds, making it a valuable tool in organic chemistry .
properties
IUPAC Name |
tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26BNO4/c1-11(2,3)17-10(16)15-9-8-14-18-12(4,5)13(6,7)19-14/h8-9H2,1-7H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXYKDWLOOTXGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2884488.png)

![1,3-bis(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2884490.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2884491.png)




![5-ethyl-3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2884503.png)
![5-[(2-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2884504.png)
![4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-phenylpiperidine-1-carboxamide oxalate](/img/structure/B2884506.png)
